2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a heterocyclic organic molecule featuring a benzoxazole core linked via a sulfanyl group to an ethanone moiety, which is further substituted with an azetidine ring bearing a 1,2,4-oxadiazolyl-pyridinyl group. This structure integrates multiple pharmacophoric elements:
- Benzoxazole: A bicyclic aromatic system with oxygen and nitrogen atoms, known for its electronic properties and role in modulating bioactivity .
- 1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen, often used to enhance metabolic stability and binding affinity in drug design .
- Azetidine: A four-membered saturated ring that confers conformational rigidity compared to larger rings like piperidine .
- Pyridin-4-yl: A pyridine substituent that facilitates hydrogen bonding and π-π interactions in biological systems .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(11-28-19-21-14-3-1-2-4-15(14)26-19)24-9-13(10-24)18-22-17(23-27-18)12-5-7-20-8-6-12/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIVYANILKLQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate nitrile.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide.
Coupling Reactions: The final compound is formed by coupling the benzoxazole, oxadiazole, and azetidine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one depends on its specific application:
Antibacterial and Antifungal Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or protein synthesis.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Electronic Applications: The compound’s photophysical properties make it suitable for use in OLEDs and other electronic devices.
Comparison with Similar Compounds
Target Compound
- Key Groups : Benzoxazol-2-ylsulfanyl, 1,2,4-oxadiazol-5-yl, azetidine, pyridin-4-yl.
- Molecular Weight : ~425–450 g/mol (estimated).
- Notable Features: Compact azetidine ring, sulfur atom in sulfanyl group, and pyridine nitrogen at the 4-position.
Comparison Compounds
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Key Groups: Isopropylsulfonylphenyl, pyridin-3-yl, oxadiazole, azetidine. Differences:
- Sulfonyl group (electron-withdrawing) vs. sulfanyl (electron-donating) in the target.
- Pyridine nitrogen at the 3-position vs. 4-position, altering hydrogen-bonding geometry.
5-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Key Groups : Benzo[d]oxazol-2(3H)-one, sulfonyl, cyclopropyl-pyridinyl.
- Differences :
- Benzo[d]oxazol-2(3H)-one (lactam structure) vs. benzoxazole (non-lactam) in the target.
- Sulfonyl group increases polarity compared to the target’s sulfanyl.
EU Patent Oxadiazole Derivatives
- Key Groups : 1,2,4-Oxadiazol-5-yl, piperidine/cyclohexyl, pyrazolo[3,4-d]pyrimidine.
- Differences :
- Piperidine/cyclohexyl rings (six-membered) vs. azetidine (four-membered), impacting conformational flexibility.
- Pyrazolo[3,4-d]pyrimidine core absent in the target.
Physicochemical Properties
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in relation to antimicrobial and anticancer properties, supported by relevant data tables and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 382.39 g/mol. The structure includes a benzoxazole moiety linked to a pyridine and an oxadiazole, suggesting potential for diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzoxazole and oxadiazole moieties. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine were tested against various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that only a few derivatives displayed significant activity, with minimal inhibitory concentrations (MIC) detailed in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
| Compound C | 128 | Pichia pastoris |
These findings suggest that while some derivatives exhibit antimicrobial properties, the overall activity of the benzoxazole-containing compounds may vary significantly based on structural modifications .
Anticancer Activity
The anticancer potential of the compound has also been investigated. A study focused on the structure-activity relationship (SAR) of similar compounds indicated that certain substitutions on the benzoxazole ring enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups demonstrated improved activity against A431 and Jurkat cells.
Case Study: Cytotoxicity Evaluation
In a comparative study, several related compounds were tested for their cytotoxic effects:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 0.5 | A431 |
| Compound E | 0.8 | Jurkat |
| Compound F | 2.0 | HT-29 |
The results indicated that Compound D exhibited the highest potency with an IC50 value of 0.5 µM against the A431 cell line, suggesting that modifications to the aromatic systems significantly influence biological activity .
The proposed mechanism of action for these compounds involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
